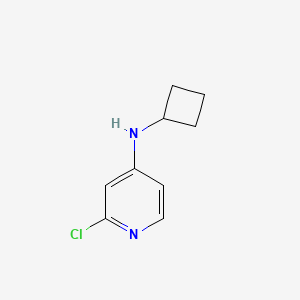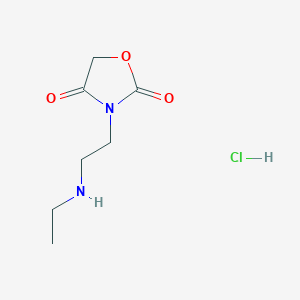
3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride
Overview
Description
3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1824064-08-5 . It has a molecular weight of 208.64 g/mol and its molecular formula is C7H13ClN2O3 . The compound is in solid form .
Synthesis Analysis
The synthesis of functionalized oxazolidines, such as 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride, often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis
The InChI code for 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride is 1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H .Chemical Reactions Analysis
The synthesis of functionalized oxazolidines, such as 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride, often involves multicomponent reactions of 1,2-amino alcohols . For example, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines .Physical And Chemical Properties Analysis
3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride is a solid compound . Its molecular weight is 208.64 g/mol and its molecular formula is C7H13ClN2O3 .Scientific Research Applications
Synthesis and Structural Studies
- A novel synthesis approach for 1,3-oxazolidine-2,4-diones, including the synthesis of compounds related to 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride, was reported, showcasing the versatility of these compounds in organic synthesis (Merino et al., 2010).
- Structural analysis and synthesis of N-ethylnortropane-3-spiro-5′-oxazolidine-2′,4′-dione hydrochloride, a related compound, were conducted to understand its molecular and crystal structures (Gálvez et al., 1983).
Novel Synthesis Techniques
- Tetraethylammonium hydrogen carbonate was used for the synthesis of various oxazolidine-2,4-diones, demonstrating the adaptability of these compounds in chemical synthesis (Cesa et al., 1999).
- A metal-free oxidative cyclization method was developed for synthesizing oxazolidine-2,4-diones, emphasizing the importance of these compounds in eco-friendly chemical processes (Zhang et al., 2015).
Derivative Synthesis and Reactivity
- Research on the preparation and properties of related oxazolidine-2,4-dione derivatives provided insights into their potential applications in diverse synthetic routes (Hook, 1947).
- Studies on the hydrochlorination of oxazolidines and their derivatives, including reactivity and product formation, highlighted their utility in complex chemical reactions (Tikhomirov et al., 1992).
Medicinal Chemistry Applications
- N-Acyl and N-sulfonyloxazolidine-2,4-diones were identified as pseudo-irreversible inhibitors of serine proteases, demonstrating the potential medicinal applications of these compounds (Santana et al., 2012).
properties
IUPAC Name |
3-[2-(ethylamino)ethyl]-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-2-8-3-4-9-6(10)5-12-7(9)11;/h8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHNTRHYQLXTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C(=O)COC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)


![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)
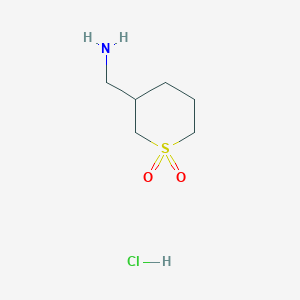
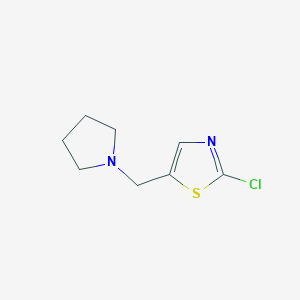
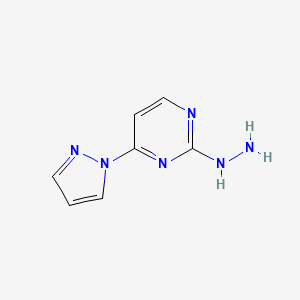

![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)




